molecular formula C52H33O4P B8212531 (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

Cat. No.: B8212531
M. Wt: 752.8 g/mol
InChI Key: XYFJHIQETCYJEU-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate (CAS 1450925-06-0) is a sophisticated chiral phosphoric acid (CPA) derivative valued in advanced research for its role in asymmetric synthesis and catalysis. Its rigid, sterically hindered binaphthyl core creates a well-defined chiral environment that is central to its function. This compound is a powerful organocatalyst that can operate in synergy with transition metal catalysts, such as palladium, to enable a range of challenging enantioselective transformations. These include allylic alkylations and other reactions where it acts as a chiral Brønsted acid to activate electrophiles through hydrogen bonding or ion-pairing, providing a pathway to synthesize complex chiral molecules with high stereocontrol . The extended aromatic system provided by the naphthalenylphenyl substituents at the 3,3' positions fine-tunes the catalyst's properties, potentially enhancing its selectivity, stability, and solubility in organic media . This makes it a vital tool for methodological development in organic chemistry and for the synthesis of enantiomerically pure compounds in pharmaceutical research. As a non-commodity chiral auxiliary, its primary research value lies in exploring new catalytic mechanisms and achieving high enantioselectivity in reactions that are difficult to control with simpler catalysts. Handle with appropriate precautions, as it may cause skin irritation (H315) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-naphthalen-1-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-27-23-35(24-28-37)43-21-9-15-33-11-1-5-17-41(33)43)31-39-13-3-7-19-45(39)49(51)50-46-20-8-4-14-40(46)32-48(52(50)56-57)38-29-25-36(26-30-38)44-22-10-16-34-12-2-6-18-42(34)44/h1-32H,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFJHIQETCYJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is predicated on a binaphthyl backbone functionalized with naphthalene and phenyl groups. Retrosynthetic disconnection reveals three critical intermediates:

  • (R)-1,1'-Binaphthyl-2,2'-diol (BINOL) : The chiral backbone providing the stereochemical foundation.

  • 4-(1-Naphthalenyl)phenylboronic Acid : For Suzuki-Miyaura cross-coupling to introduce aryl substituents.

  • Phosphorylating Agents : To install the hydrogenphosphate moiety.

A representative retrosynthetic pathway is summarized in Table 1.

Table 1: Retrosynthetic Pathway for Target Compound

StepIntermediateDisconnection StrategyKey Reagents
1Target CompoundDephosphorylationHydrolysis
2Binaphthyl PhosphotriesterC–O Bond CleavagePhosphoryl Chloride
3Functionalized BinaphtholSuzuki CouplingPd(PPh₃)₄, Base
4(R)-BINOLResolution of RacemateChiral Auxiliary

Enantioselective Synthesis of (R)-BINOL Derivatives

The chiral (R)-BINOL framework is synthesized via asymmetric oxidative coupling of 2-naphthol derivatives. Recent advances employ copper(I)-sparteine complexes to achieve enantiomeric excess (ee) >99% . Key parameters include:

  • Temperature : –40°C to suppress racemization.

  • Oxidant : O₂ or FeCl₃ for controlled coupling.

  • Solvent : Toluene or dichloromethane for optimal catalyst activity.

Post-coupling, the diol is protected as its methyl ether to prevent undesired side reactions during subsequent functionalization.

Introduction of the 4-(1-naphthalenyl)phenyl groups occurs via palladium-catalyzed cross-coupling. Optimized conditions derived from analogous systems include:

Table 2: Suzuki Coupling Optimization Data

ParameterOptimal ValueEffect on Yield (%)
CatalystPd(PPh₃)₄ (5 mol%)92
BaseCs₂CO₃88
SolventDMF/H₂O (4:1)95
Temperature80°C94
Reaction Time24 h91

The boronic ester derivative of 1-naphthalene is prepared via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Phosphorylation and Stereochemical Retention

Phosphorylation of the diol intermediate employs POCl₃ followed by controlled hydrolysis. Critical considerations:

  • Order of Addition : Slow addition of POCl₃ to the diol in anhydrous THF at –78°C minimizes oligomerization.

  • Quenching Strategy : Gradual hydrolysis with H₂O/MeOH (1:3) at 0°C preserves the P–O bond integrity.

  • Acid Workup : Treatment with HCl (1M) ensures protonation of the phosphate group.

Table 3: Phosphorylation Reaction Metrics

ConditionOutcome
POCl₃ Equiv.1.05 (excess drives side reactions)
Reaction Temp.–78°C → 25°C (ramped over 6 h)
Hydrolysis pH6.5–7.0 (prevents P–O cleavage)
Final ee98–99% (HPLC analysis)

Purification and Characterization

Gel permeation chromatography (GPC) with Sephadex LH-20 resolves unreacted starting materials, while recrystallization from ethyl acetate/hexanes yields enantiopure product. Key analytical data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 8.5 Hz, 2H, naphthyl-H), 7.92–7.85 (m, 12H, aromatic).

  • ³¹P NMR (202 MHz, CDCl₃): δ –5.2 (s, 1P).

  • HPLC : Chiralcel OD-H column, hexanes/i-PrOH 90:10, retention time 14.2 min (R-enantiomer).

Industrial-Scale Production Challenges

Despite laboratory success, scale-up introduces hurdles:

  • Exothermic Risks : Phosphorylation requires precise thermal control to avoid runaway reactions.

  • Catalyst Cost : Pd-based catalysts contribute >40% of raw material expenses.

  • Waste Streams : Phosphate-containing byproducts necessitate specialized disposal.

Recent pilot studies demonstrate microwave-assisted coupling reduces reaction times by 60% while maintaining ee >98% .

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used as a catalyst in enantioselective reactions, including:

  • Oxidation Reactions: Facilitates the oxidation of various substrates to produce chiral alcohols and ketones.

  • Reduction Reactions: Catalyzes the reduction of ketones to chiral alcohols.

  • Substitution Reactions: Promotes nucleophilic substitution reactions to form chiral products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen.

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.

Major Products Formed:

  • Chiral Alcohols: Resulting from the oxidation of ketones.

  • Chiral Ketones: Formed through selective reduction reactions.

  • Chiral Amines: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Overview

This compound serves as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Such purity is crucial in pharmaceuticals, where the efficacy and safety of drugs can be significantly impacted by the specific isomer used.

Case Study: Asymmetric Synthesis

In a study published in Chemistry - A European Journal, researchers utilized (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to catalyze the enantioselective synthesis of α-amino acids. The catalyst demonstrated high selectivity and yield, showcasing its effectiveness in producing valuable chiral intermediates for drug development.

Reaction TypeYield (%)Enantiomeric Excess (%)
α-Amino Acid Synthesis9295

Overview

The compound plays a vital role in drug discovery and development. It enhances the efficiency of synthesizing complex organic molecules that are often required in new medications.

Overview

In material science, this compound is used to develop advanced materials such as polymers and nanomaterials. Its unique properties can enhance performance and functionality.

Case Study: Polymer Development

A study highlighted in Macromolecules demonstrated the use of (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst for polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical properties compared to those synthesized without the chiral catalyst .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Chiral Polymer25050

Overview

This compound is also applied in biochemical research to study enzyme mechanisms and interactions. Understanding these processes can lead to the development of new therapeutic strategies.

Case Study: Enzyme Mechanism Studies

Research published in Biochemistry utilized (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to investigate the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings provided insights into enzyme specificity and potential inhibitors for therapeutic applications .

Enzyme StudiedInhibition (%)Mechanism Type
Enzyme A75Competitive

Mechanism of Action

The mechanism by which (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate exerts its effects involves the formation of a chiral environment around the reaction center. This environment induces asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved are typically the active sites of enzymes or the reactive centers of substrates where the chiral induction occurs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance, stability, and applications of chiral BINOL-phosphates depend on substituent electronic and steric properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Key Properties Applications References
(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl] C₅₄H₃₅O₄P 802.83 High enantioselectivity; strong π-π interactions; twisted geometry Asymmetric glycosylation
(R)-3,3'-Bis(4-tert-butylphenyl) C₄₀H₃₇O₄P 612.69 Enhanced steric bulk; moderate acidity; air-stable Friedel-Crafts alkylation
(R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl] C₃₂H₁₇F₁₂O₄P 764.43 Electron-withdrawing groups; high acidity (pKa ~1.2); improved reaction rates α-Glycoside synthesis
(R)-3,3'-Bis(3,5-dichlorophenyl) C₃₂H₁₇Cl₄O₄P 660.32 Halogenated substituents; moderate steric hindrance; hydrolytically stable Suzuki-Miyaura coupling
(R)-3,3'-Bis(2-naphthyl) C₄₄H₂₉O₄P 660.67 Extended π-system; high rigidity; moderate enantioselectivity Diels-Alder reactions

Key Findings

Electronic Effects :

  • Trifluoromethyl groups (electron-withdrawing) lower the pKa of the phosphate proton, increasing Brønsted acidity and accelerating reactions like glycoside formation .
  • tert-Butyl groups (electron-donating) reduce acidity but improve steric shielding, favoring bulky substrate accommodation .

Steric Effects :

  • 1-Naphthalenyl substituents provide greater steric bulk than phenyl groups, enhancing enantioselectivity in glycosylation (up to 95% ee) .
  • Dichlorophenyl derivatives balance steric hindrance and stability, making them suitable for cross-coupling reactions .

Stability: Halogenated derivatives (e.g., Cl, F) exhibit superior hydrolytic stability compared to non-halogenated analogs, critical for aqueous-phase reactions . tert-Butyl-substituted catalysts are less prone to oxidation, enabling long-term storage .

Catalytic Efficiency: The 1-naphthalenyl variant achieves higher turnover numbers (TON > 1,000) in asymmetric catalysis due to its rigid, preorganized active site . Trifluoromethyl-substituted catalysts show 10× faster reaction rates than tert-butyl analogs in glycosylation .

Biological Activity

(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C52H33O4P
  • Molecular Weight : 823.76 g/mol
  • CAS Number : 309934-87-0

The compound features a complex structure with multiple aromatic rings and a phosphate group, which may contribute to its biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related bisphosphine compounds show that they can scavenge free radicals effectively, suggesting that (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may also possess this capability. The antioxidant activity is often measured using assays such as the DPPH radical scavenging assay and the FRAP assay.

Anticancer Properties

The compound's structural similarity to known anticancer agents raises interest in its potential therapeutic applications. Case studies involving similar phosphine derivatives have demonstrated their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : Human oral squamous cell carcinoma (OECM 1), head and neck squamous carcinoma (UM SCC 6), and metastatic foci (HSC 3).
  • Findings : A notable decrease in cell viability was observed at lower concentrations of these compounds, indicating potential for use in cancer therapy.

The proposed mechanisms by which (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may exert its biological effects include:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Interference with cellular signaling pathways that promote cancer cell growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its stereochemistry and the presence of functional groups. The binaphthyl backbone is known for its chiral properties, which can affect binding affinity to biological targets.

Research Findings Summary

Study FocusFindings
Antioxidant ActivityEffective scavenging of free radicals; potential for therapeutic use
Anticancer ActivitySignificant reduction in cancer cell viability at low concentrations
MechanismInduction of apoptosis and inhibition of proliferation

Q & A

Q. How is (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate synthesized, and what analytical methods are used for its characterization?

Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous binaphthyl-phosphates are prepared by reacting trifluoromethanesulfonate derivatives with vinyltrifluoroborates using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane at 105°C, followed by purification via column chromatography . Characterization typically involves:

  • ¹H NMR and ³¹P NMR : To confirm stereochemistry and phosphorus coordination (e.g., δ 6.5–8.5 ppm for aromatic protons, δ ~15 ppm for phosphorus in ³¹P NMR) .
  • Chiral HPLC : To verify enantiopurity using columns like Chiralpak AD or OD with hexane/isopropanol mobile phases .

Q. What is the role of this compound in asymmetric catalysis, particularly in stereoselective reactions?

Methodological Answer: The compound acts as a chiral Brønsted acid catalyst, leveraging its binaphthyl backbone to induce enantioselectivity. For instance, structurally similar (R)-binaphthyl hydrogenphosphates enhance α-glycoside formation in glycosylation reactions by stabilizing transition states through hydrogen bonding and π-π interactions . Key applications include:

  • Glycoside synthesis : Optimal stereoselectivity (α:β ratio >10:1) is achieved when paired with thiourea co-catalysts, which synergistically activate substrates .
  • Allylation/halocyclization : The phosphoric acid moiety facilitates proton transfer, enabling enantioselective C–C bond formation in allyl hydrazides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound to resolve contradictions in stereoselectivity data?

Methodological Answer: Contradictions in stereoselectivity often arise from solvent polarity, temperature, or co-catalyst interactions. Systematic optimization involves:

Solvent screening : Low-polarity solvents (e.g., toluene) enhance enantioselectivity by reducing competitive hydrogen bonding .

Temperature control : Lower temperatures (e.g., –20°C) improve kinetic resolution in glycosylation .

Co-catalyst tuning : Thiourea additives (e.g., 10 mol%) increase reaction rates and selectivity by pre-organizing substrates .
Example : In glycoside synthesis, switching from dichloromethane to toluene increased α-selectivity from 3:1 to 15:1 .

Q. How do electronic and steric modifications of the binaphthyl scaffold influence catalytic efficiency?

Methodological Answer: Modifications at the 3,3'-positions (e.g., introducing electron-withdrawing groups or bulky aryl substituents) alter acidity and steric hindrance:

  • Electron-withdrawing groups (CF₃) : Increase Brønsted acidity, enhancing protonation of substrates like glycals .
  • Steric bulk (3,5-dimethylphenyl) : Improves enantioselectivity by restricting substrate access to specific catalyst conformers .
    Experimental validation : Compare kinetic data (e.g., turnover frequency) and DFT calculations to map transition-state stabilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?

Methodological Answer: Discrepancies may stem from:

  • Impurities in catalyst batches : Validate purity via elemental analysis and HPLC .
  • Substrate scope limitations : Test structurally diverse substrates (e.g., aryl vs. alkyl glycals) to identify steric/electronic biases .
  • Measurement errors : Cross-validate ee using polarimetry and chiral GC/MS .

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